Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate
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Overview
Description
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate is a synthetic organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol This compound is known for its unique cyclopropane ring structure, which imparts significant chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, forming the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, which can be exploited in the design of enzyme inhibitors or other bioactive molecules. The ester and amide functionalities allow for further chemical modifications, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropanecarboxylate: Similar structure but lacks the ethoxy-oxoethylamino group.
Cyclopropanecarboxylic acid: The parent acid of the ester.
Ethyl 2-bromo-2-oxoacetate: A precursor in the synthesis of the compound.
Uniqueness
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring with an ethoxy-oxoethylamino group, providing a balance of stability and reactivity that is valuable in synthetic applications .
Properties
IUPAC Name |
ethyl 1-[[(2-ethoxy-2-oxoethyl)amino]methyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-15-9(13)7-12-8-11(5-6-11)10(14)16-4-2/h12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLYJGREPSFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1(CC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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